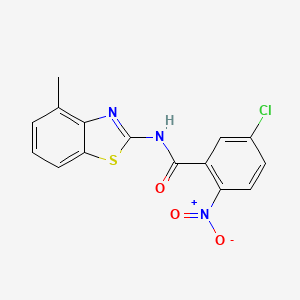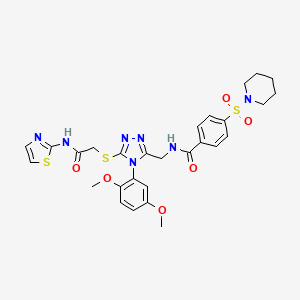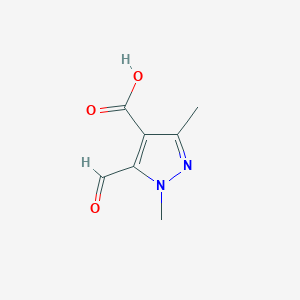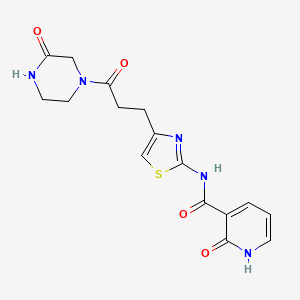![molecular formula C10H16N2OS B2525358 [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine CAS No. 953906-27-9](/img/structure/B2525358.png)
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is a chemical compound with the molecular formula C10H16N2OS . It has a molecular weight of 212.32 . The IUPAC name for this compound is 2-(4-morpholinyl)-2-(3-thienyl)ethanamine .
Molecular Structure Analysis
The InChI code for “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is 1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
- Anti-Inflammatory Properties MEPC exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases.
- Anti-Tumor Activity Studies have highlighted MEPC’s ability to inhibit tumor growth. It interferes with cancer cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy.
- MEPC has been investigated as a potential LRRK2 kinase inhibitor. LRRK2 is implicated in Parkinson’s disease (PD), and inhibiting it could be beneficial for PD treatment .
- Novel derivatives of MEPC, such as N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine, have demonstrated potent antibacterial activity. These compounds could contribute to combating bacterial infections .
LRRK2 Kinase Inhibition
Antibacterial Properties
Kinome Selectivity Optimization
Wirkmechanismus
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . They are used in a wide range of applications, including as building blocks in the synthesis of pharmaceuticals . Morpholine derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Thiophenes
are aromatic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene derivatives, like the 3-thienyl group in “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine”, are common in biologically active compounds and drugs . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADONCRQFJDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2525277.png)

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)



![2-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}-N-methylbenzenecarboxamide](/img/structure/B2525288.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)
![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)
![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)
